molecular formula C17H20Cl2FN5O B2573768 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride CAS No. 2418645-06-2

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride

Cat. No. B2573768
CAS RN: 2418645-06-2
M. Wt: 400.28
InChI Key: DZAJBGIIWXUBAL-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2FN5O and its molecular weight is 400.28. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) introduced a series of pyrazolopyrimidine derivatives synthesized to evaluate their cytotoxic and 5-lipoxygenase inhibition activities. These compounds showed significant activity against certain cancer cell lines, suggesting their potential as anticancer agents Rahmouni et al., 2016.

  • Crystal Structure and Biological Activity : Another study focused on the synthesis of a specific pyrazolopyrimidine derivative, highlighting its crystal structure and effective inhibition on the proliferation of some cancer cell lines. This research underlines the importance of structural analysis in understanding the biological activity of these compounds Ju Liu et al., 2016.

  • Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds displayed promising cytotoxic effects, suggesting their potential in cancer treatment Ashraf S. Hassan et al., 2014.

Medicinal Chemistry Applications

  • Non-Ulcerogenic Anti-inflammatory Drugs : G. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore their anti-inflammatory properties while minimizing ulcerogenic activity. This research highlighted the therapeutic potential of these compounds as safer anti-inflammatory drugs G. Auzzi et al., 1983.

  • Antibacterial Agents : Solankee and Patel (2004) explored the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents. This study illustrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in contributing to the development of new antibacterial treatments A. Solankee & J. Patel, 2004.

Mechanism of Action

properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O.2ClH/c1-10-5-15(23-16(21-10)6-11(2)22-23)17(24)20-9-13-4-3-12(8-19)7-14(13)18;;/h3-7H,8-9,19H2,1-2H3,(H,20,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAJBGIIWXUBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)NCC3=C(C=C(C=C3)CN)F)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride

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